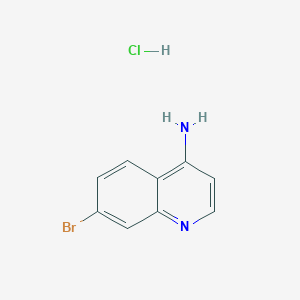

7-Bromoquinolin-4-amine hydrochloride

Description

7-Bromoquinolin-4-amine hydrochloride is a halogenated quinoline derivative with the molecular formula C₉H₇BrN₂·HCl (or C₉H₈BrClN₂ when accounting for the hydrochloride salt). Key identifiers include:

The compound is typically available in 95% purity and is used in research applications, particularly in medicinal chemistry and materials science, owing to its electron-deficient quinoline core and halogen substituent, which enhance reactivity in cross-coupling reactions . Collision cross-section (CCS) predictions for its ionized forms (e.g., [M+H]⁺ at m/z 239.99 with CCS 175.0 Ų) suggest utility in mass spectrometry-based analytical workflows, though experimental validation is pending .

Properties

IUPAC Name |

7-bromoquinolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEURIUWGVLHXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-4-amine hydrochloride typically involves the bromination of quinoline derivatives followed by amination. One common method includes the bromination of 4-aminoquinoline using bromine or N-bromosuccinimide in an appropriate solvent like chloroform. The resulting 7-bromo-4-aminoquinoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods often employ greener and more sustainable approaches. For instance, the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are explored to enhance yield and reduce environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimalarial Applications

7-Bromoquinolin-4-amine hydrochloride is closely related to the well-known antimalarial agent chloroquine. Research indicates that modifications to the quinoline structure can enhance potency against drug-resistant malaria strains. For instance, studies have shown that certain substitutions at the 7-position of the quinoline ring significantly impact the compound's efficacy against multi-drug resistant strains of Plasmodium falciparum .

Key Findings:

- Intramolecular Hydrogen Bonding: The presence of a protonated amine side chain can enhance binding affinity and activity against resistant strains .

- Structure-Activity Relationship: Modifications that introduce electron-withdrawing groups at specific positions improve antimalarial potency .

Antiviral Activity

Recent studies have identified this compound derivatives as potential antiviral agents. The design and synthesis of these compounds aim to inhibit viral replication mechanisms, particularly in influenza viruses. Molecular docking studies suggest that these compounds can interact effectively with viral proteins, disrupting their function .

Case Study:

- A series of derivatives were synthesized and evaluated for their inhibitory effects on viral polymerase activity, demonstrating promising results with certain analogs showing significant inhibition rates .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Quinoline derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interference with cancer cell proliferation pathways and induction of apoptosis .

Research Insights:

- Mechanism of Action: Some studies suggest that quinoline derivatives can inhibit key signaling pathways involved in tumor growth and metastasis, making them suitable candidates for further development in cancer therapy .

Synthesis of Biologically Active Compounds

This compound serves as a versatile building block in synthesizing various biologically active molecules. Its bromine atom allows for multiple cross-coupling reactions, facilitating the introduction of diverse functional groups into drug candidates .

Synthetic Applications:

- The compound is employed as an intermediate in synthesizing kinase inhibitors and other pharmacologically relevant compounds, supporting advancements in drug discovery .

Material Science Applications

Beyond pharmaceuticals, this compound has applications in material science. Its unique chemical properties enable its use in developing advanced materials with specific electronic or optical characteristics.

Example Applications:

- Conductive Polymers: Research indicates potential use in formulating conductive polymers due to its electron-rich structure.

- Sensors: The compound's ability to form complexes with various metal ions suggests applications in sensor technology for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of 7-Bromoquinolin-4-amine hydrochloride largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and amine group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Key Halogen-Substituted Quinoline Derivatives

Key Findings :

- Electronic Effects: Bromine’s stronger electron-withdrawing nature (vs. chlorine) increases the quinoline core’s electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings .

- Positional Isomerism: 6-Bromo derivatives (e.g., 6-Bromo-4-chloro-2-propylquinoline, CAS 930570-34-6) exhibit distinct spectroscopic profiles (e.g., UV-Vis λmax shifts) due to altered conjugation pathways .

Functional Group Modifications

Table 2: Derivatives with Additional Substituents

Key Findings :

- Nitro Substitution: 3-Nitro groups (e.g., 7-Bromo-3-nitroquinolin-4-amine) drastically alter redox behavior, as seen in cyclic voltammetry studies .

Biological Activity

7-Bromoquinolin-4-amine hydrochloride is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline compounds are known for their potential as therapeutic agents against various diseases, including cancer and infectious diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the 7-position of the quinoline ring and an amino group at the 4-position. This configuration is crucial for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have indicated that quinoline derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae .

- Anticancer Properties : Research has demonstrated that quinoline derivatives can inhibit cancer cell proliferation. In vitro studies have shown that this compound has potential cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Quinoline derivatives often act as inhibitors of key enzymes involved in cellular processes. For example, they may inhibit topoisomerases or kinases, disrupting DNA replication and cell cycle progression.

- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress .

- Interference with Protein Interactions : The compound may disrupt critical protein-protein interactions within cancer cells, further contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications at various positions on the quinoline ring can enhance or diminish its activity. For example:

- Substituents at the 7-position : The presence of electron-withdrawing groups like bromine enhances lipophilicity and biological activity.

- Amino group at the 4-position : This functional group is essential for interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.